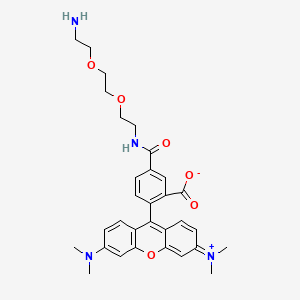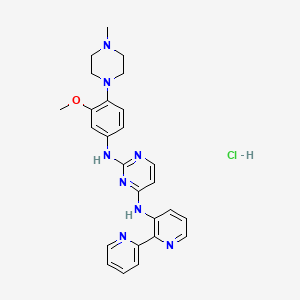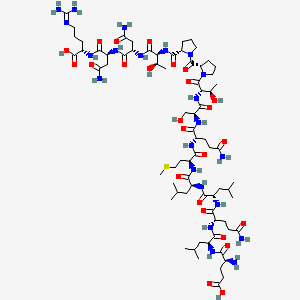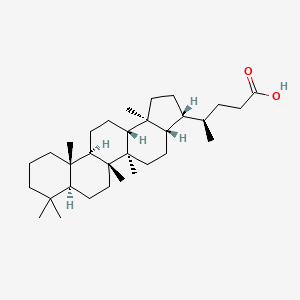
2-(18O)oxidanylpropane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid . Another method involves the selective defunctionalization of citric acid via a sequential one-pot dehydration–hydrogenation process using a solid acid H-Beta zeolite and Pd/C hydrogenation catalyst . This method yields up to 85% of propane-1,2,3-tricarboxylic acid under mild reaction conditions and in water as a green solvent .
Industrial Production Methods
the synthesis from citric acid using green chemistry principles suggests potential scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different carboxylic acids.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions to form esters and other compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Esterification using alcohols and acid catalysts.
Major Products
Oxidation: Various carboxylic acids.
Reduction: Reduced derivatives of propane-1,2,3-tricarboxylic acid.
Substitution: Esters of propane-1,2,3-tricarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Propane-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of plasticizers and other industrial chemicals.
Biology: Studied for its role as an aconitase inhibitor and its effects on the Krebs cycle.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibition properties.
Industry: Utilized in the production of biobased plasticizers and other environmentally friendly materials.
Wirkmechanismus
Propane-1,2,3-tricarboxylic acid inhibits the enzyme aconitase by binding to its active site. This binding prevents the conversion of citric acid to isocitric acid, thereby interfering with the Krebs cycle . The lack of a hydroxyl group in propane-1,2,3-tricarboxylic acid compared to citric acid is crucial for its inhibitory action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Agaric Acid: 2-hydroxynonadecane-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Uniqueness
Propane-1,2,3-tricarboxylic acid is unique due to its specific inhibitory action on aconitase, which distinguishes it from other tricarboxylic acids like citric acid and isocitric acid . Its ability to interfere with the Krebs cycle makes it a valuable compound for studying metabolic pathways and potential therapeutic applications .
Eigenschaften
Molekularformel |
C6H8O7 |
|---|---|
Molekulargewicht |
194.12 g/mol |
IUPAC-Name |
2-(18O)oxidanylpropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i13+2 |
InChI-Schlüssel |
KRKNYBCHXYNGOX-ALWQSETLSA-N |
Isomerische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)[18OH] |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)




![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)



